3-(Boc-aminomethyl)-3-hydroxypyrrolidine

Übersicht

Beschreibung

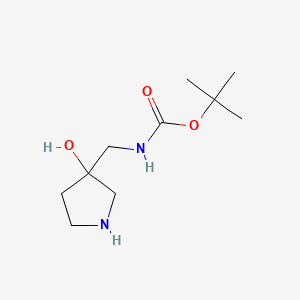

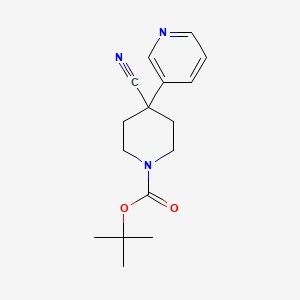

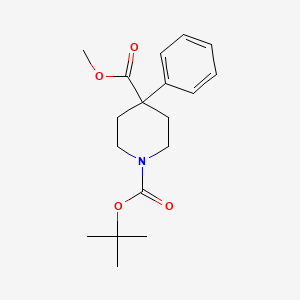

3-(Boc-aminomethyl)-3-hydroxypyrrolidine is a chemical compound with the molecular formula C11H22N2O2 . It is also known as tert-Butyl N-(3-piperidylmethyl)carbamate . This compound is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine and similar compounds involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . The reactions involve the use of Grignard reagents to produce the corresponding amides .

Molecular Structure Analysis

The molecular weight of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine is 214.305 Da . The InChI code for this compound is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3, (H,13,14) .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

“3-(Boc-aminomethyl)-3-hydroxypyrrolidine” is a highly versatile amino acid derivative widely employed in peptide synthesis . It serves as a fundamental building block for peptides and proteins .

Protein Synthesis

This compound is also used in protein synthesis. It plays a crucial role in the creation of peptides and proteins .

Peptidomimetic Development

“3-(Boc-aminomethyl)-3-hydroxypyrrolidine” plays a vital role in the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides .

Organic Compound Synthesis

Apart from peptide and protein synthesis, this compound finds utility in the synthesis of various organic compounds such as nucleotides, carbohydrates, and lipids .

Enzyme Activity Modulation

This compound has demonstrated a diverse range of biochemical and physiological effects, including the modulation of enzyme activity .

Influence on Protein Structure and Function

“3-(Boc-aminomethyl)-3-hydroxypyrrolidine” can influence protein structure and function .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that boc-protected amines are commonly used in peptide synthesis . They play a pivotal role in the synthesis of multifunctional targets, especially where amino functions often occur .

Mode of Action

The compound 3-(Boc-aminomethyl)-3-hydroxypyrrolidine, being a Boc-protected amine, acts as a protecting group for amines in organic synthesis . The Boc group (tert-butoxycarbonyl) is acid-labile and can be removed under mild acidic conditions . This allows for selective deprotection in the presence of other protecting groups.

Biochemical Pathways

Boc-protected amines are integral to peptide synthesis, suggesting that they may play a role in protein-related biochemical pathways .

Pharmacokinetics

Boc-protected amines are generally considered to have good stability and are widely used in the pharmaceutical industry .

Result of Action

The result of the action of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine is the protection of the amine function during the synthesis of complex molecules, allowing for selective reactions to occur at other functional groups . This facilitates the synthesis of multifunctional targets, particularly in peptide synthesis .

Action Environment

The action of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine, like other Boc-protected amines, is influenced by the reaction conditions. Boc groups are stable under basic conditions but can be removed under mild acidic conditions . Therefore, the pH of the reaction environment can significantly influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-10(14)4-5-11-6-10/h11,14H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXOWYHAHPHSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-aminomethyl)-3-hydroxypyrrolidine | |

CAS RN |

125033-59-2 | |

| Record name | tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B599773.png)

![3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B599782.png)

![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)

![Tetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B599794.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)